molecular formula C44H76N16O9 B14215389 N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-tryptophyl-L-lysyl-L-lysyl-L-valine CAS No. 787621-31-2

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-tryptophyl-L-lysyl-L-lysyl-L-valine

Cat. No.: B14215389
CAS No.: 787621-31-2
M. Wt: 973.2 g/mol
InChI Key: GREDSKFESUKSKD-SUWVNMLASA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-tryptophyl-L-lysyl-L-lysyl-L-valine is a complex peptide compound with a molecular formula of C47H65N13O9 This compound is notable for its intricate structure, which includes multiple amino acid residues and diaminomethylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-tryptophyl-L-lysyl-L-lysyl-L-valine involves multiple steps, typically starting with the protection of functional groups on the amino acids. The diaminomethylidene groups are introduced through specific reactions involving guanidine derivatives. The peptide bonds are formed using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like HATU or EDCI and bases like DIPEA to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound is less common due to its complexity and the specificity of its applications. when produced on a larger scale, the process involves automated peptide synthesizers that can handle the multiple steps required for its assembly. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-tryptophyl-L-lysyl-L-lysyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized tryptophan derivatives.

    Reduction: The compound can be reduced at specific sites, particularly at the diaminomethylidene groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Various nucleophiles or electrophiles depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to N-formylkynurenine, while reduction of the diaminomethylidene groups can yield simpler amine derivatives.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-tryptophyl-L-lysyl-L-lysyl-L-valine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in targeting specific proteins or pathways involved in diseases.

    Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-tryptophyl-L-lysyl-L-lysyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application, but often include key signaling cascades in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-tryptophyl-L-lysyl-L-lysyl-L-valine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. This structure provides distinct binding properties and potential for diverse applications in research and industry.

Properties

CAS No.

787621-31-2

Molecular Formula

C44H76N16O9

Molecular Weight

973.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C44H76N16O9/c1-24(2)34(42(68)69)59-38(64)31(16-7-9-19-46)56-37(63)30(15-6-8-18-45)57-40(66)33(22-26-23-54-29-14-5-4-12-27(26)29)58-41(67)35(25(3)61)60-39(65)32(17-11-21-53-44(50)51)55-36(62)28(47)13-10-20-52-43(48)49/h4-5,12,14,23-25,28,30-35,54,61H,6-11,13,15-22,45-47H2,1-3H3,(H,55,62)(H,56,63)(H,57,66)(H,58,67)(H,59,64)(H,60,65)(H,68,69)(H4,48,49,52)(H4,50,51,53)/t25-,28+,30+,31+,32+,33+,34+,35+/m1/s1

InChI Key

GREDSKFESUKSKD-SUWVNMLASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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